molecular formula C21H21N5O5S2 B6546570 ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate CAS No. 946216-28-0

ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate

Cat. No.: B6546570
CAS No.: 946216-28-0
M. Wt: 487.6 g/mol
InChI Key: KLGIJPOIXWIQIQ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.09841113 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit the growth of certain cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets in a way that inhibits their normal function, leading to the observed effects. More detailed studies are required to elucidate the precise interactions between this compound and its targets .

Biochemical Pathways

Similar compounds have been used in the synthesis of many compounds such as azo dyes and dithiocarbamate

Result of Action

Similar compounds have shown activity in inhibiting the growth of certain cell lines . More research is needed to understand the specific molecular and cellular effects of this compound.

Biological Activity

Ethyl 4-{2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that exhibits significant potential in various biological applications. The structure of this compound includes a thiadiazole moiety, which is frequently associated with diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3SC_{21}H_{24}N_4O_3S, with a molecular weight of approximately 456.515 g/mol. The presence of functional groups such as the ethyl ester, acetamido group, and sulfanyl linkage contributes to its diverse chemical reactivity and biological properties.

Antimicrobial Activity

Compounds containing thiadiazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit efficacy against certain bacterial strains. For instance, the compound's structural features may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival.

Anticancer Activity

Research indicates that thiadiazole derivatives can possess cytotoxic effects against cancer cells. This compound has been noted for its potential to inhibit cell proliferation in various cancer cell lines. The exact mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the methoxyphenyl group may enhance lipophilicity, potentially affecting absorption and distribution in biological systems. Furthermore, modifications to the thiadiazole moiety or acetamido group could lead to derivatives with improved efficacy or reduced toxicity.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:

  • Antiviral Activity : A study demonstrated that derivatives containing the thiadiazole ring exhibited antiviral activity against HIV strains with varying selectivity indices. For example, a related compound showed an EC50 value of 0.96 μg/mL against HIV-1 strain IIIB .
  • Antitumor Activity : Research indicated that compounds with similar structural features demonstrated significant antitumor effects in vitro. The mechanism often involved the inhibition of cell cycle progression and induction of apoptosis .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of thiadiazole derivatives in treating infections and tumors. Results suggested that certain derivatives could significantly reduce tumor size and enhance survival rates in treated animals .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other thiadiazole derivatives:

Compound NameStructure FeaturesNotable Activities
Ethyl 4-(5-(2-methoxyphenoxy)-4-methyl-1,2,4-triazol-3-yl)sulfanyl)benzoateContains triazole instead of thiadiazoleAntifungal
N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamideSimilar thiadiazole coreAntimicrobial
Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoateSulfonamide instead of sulfanylAntibacterial

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c1-3-31-18(28)13-4-6-14(7-5-13)22-17(27)12-32-21-26-25-20(33-21)24-19(29)23-15-8-10-16(30-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,22,27)(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGIJPOIXWIQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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